Ethyl glycolate

概要

説明

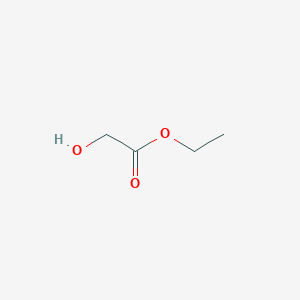

Ethyl glycolate (HOCH₂CO₂Et) is the ethyl ester of glycolic acid, characterized by its hydroxyl and ester functional groups. It is widely utilized in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and polymer intermediates.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl glycolate can be synthesized through several methods. One common method involves the esterification of glycolic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and achieve high yields .

Another method involves the hydrogenation of diethyl oxalate using a silver catalyst supported on silica (Ag/SiO2). This method has been shown to achieve high selectivity and conversion rates, making it suitable for industrial-scale production .

Industrial Production Methods

In industrial settings, this compound is often produced by the esterification of glycolic acid with ethanol. The process involves the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Hydrolysis Reactions

Ethyl glycolate undergoes hydrolysis under acidic or alkaline conditions to yield glycolic acid and ethanol:

Key Conditions and Catalysts

| Condition | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄) | - | 100°C | 85–90% | |

| Alkaline (NaOH) | - | 80°C | 92–95% |

Industrial processes often avoid hydrolysis during synthesis by using high-boiling C₄–C₈ alcohols (e.g., isooctyl alcohol) to azeotropically remove water, stabilizing the ester .

Transesterification

This compound reacts with higher alcohols (C₄–C₈) via acid-catalyzed transesterification:

Industrial Protocol (Patent CN101735054A)

| Parameter | Value |

|---|---|

| Catalyst | ZSM-5 molecular sieve |

| Temperature | 140–180°C |

| Pressure | 0.10–0.15 MPa (N₂) |

| Reaction Time | 0.5–1.5 hours |

| Alcohol/Ester Ratio | 3:1 to 10:1 (mass) |

| Yield | >90% |

This method suppresses polymerization, a common side reaction in traditional oxyacetic acid routes.

Oxidative Cleavage (Malaprade-Type Reaction)

This compound’s α-hydroxy ester structure suggests potential oxidative cleavage analogous to ethylene glycol. Theoretical studies propose a three-step mechanism with periodic acid (HIO₄) :

-

Formation of a cyclic iodate ester intermediate.

-

C–C bond cleavage yielding formaldehyde and glyoxylic acid.

-

Further oxidation to formic acid and CO₂.

Energy Barriers (DFT Calculations)

| Step | Activation Energy (kcal/mol) |

|---|---|

| 1 | 18.2 |

| 2 | 24.5 |

| 3 | 12.7 |

Experimental validation is limited, but this mechanism aligns with glycolic acid derivatives’ behavior.

Polymerization and Decomposition

Above 50°C, this compound undergoes thermal polymerization, forming polyglycolide-like structures :

Enzymatic Polycondensation

Lipases (e.g., Candida antarctica) catalyze copolymerization with lactones:

| Monomer Pair | Enzyme | Product | Application |

|---|---|---|---|

| This compound + ω-pentadecalactone | PEG-modified lipase | Poly(PDL-GA) copolymers | Biodegradable plastics |

Esterification and Self-Condensation

Self-condensation can occur under acidic conditions, forming dimers or oligomers:

This side reaction is mitigated in industrial synthesis by optimizing alcohol ratios and catalysts .

Reduction Reactions

Catalytic hydrogenation reduces the ester group to ethanol and glycolaldehyde:

Data on yields and conditions remain sparse in literature.

科学的研究の応用

Chemical Synthesis

Medicinal Chemistry:

Ethyl glycolate serves as a starting reagent in the synthesis of various pharmaceutical compounds. It is utilized in the formation of complex organic molecules, including 2-ferrocenylfuran, through polycondensation reactions involving α-hydroxy acids and enzyme-catalyzed processes .

Agrochemicals:

In agrochemical formulations, this compound acts as an intermediate for synthesizing herbicides and pesticides. Its ability to enhance the solubility of active ingredients makes it a preferred solvent in agricultural applications .

Polymer Chemistry

Copolymers:

this compound is integral in producing copolymers like poly(PDL-GA) through enzymatic catalysis. These copolymers exhibit desirable mechanical properties and biodegradability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering .

Enzymatic Polycondensation:

The compound is also involved in the enzymatic polycondensation of α-hydroxy acids, which is crucial for developing biodegradable plastics. This process is facilitated by polyethylene glycol (PEG)-modified enzymes, resulting in high molecular weight polymers with potential applications in packaging and medical devices .

Environmental Applications

Atmospheric Chemistry:

Research indicates that this compound participates in atmospheric degradation processes, reacting with hydroxyl radicals (·OH) and chlorine (Cl) to form various byproducts. This characteristic highlights its role in environmental chemistry and potential impacts on air quality .

Case Study 1: Enzymatic Synthesis of Copolymers

- Objective: To synthesize poly(PDL-GA) copolymers using this compound.

- Methodology: Enzymatic catalysis was employed to combine ω-pentadecalactone with this compound.

- Results: The resulting copolymers demonstrated enhanced mechanical properties and biodegradability, indicating their suitability for medical applications .

Case Study 2: this compound in Agrochemical Formulations

- Objective: To evaluate the effectiveness of this compound as a solvent for herbicides.

- Methodology: Various formulations were tested for solubility and efficacy.

- Results: this compound improved the solubility of active ingredients, leading to enhanced performance of herbicides in field trials .

作用機序

Ethyl glycolate exerts its effects primarily through its ability to undergo esterification and hydrolysis reactions. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of various products that can interact with biological molecules and pathways. For example, the hydrolysis of this compound produces glycolic acid, which can participate in metabolic pathways and influence cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Ethyl Glycolate vs. Ethyl Lactate

Key Difference : this compound is favored in catalyst-free, high-temperature reactions, while ethyl lactate formation depends on basic catalysts .

This compound vs. Phthalate Esters

Key Difference: this compound’s hydroxyl group increases metabolic clearance compared to non-polar phthalates, but both share risks when metabolized to glycolic acid .

This compound vs. Ethylene Glycol Derivatives

Key Difference : this compound’s ester group reduces direct toxicity compared to ethylene glycol, which rapidly forms toxic metabolites .

This compound vs. Sodium Starch Glycolate

Key Difference : this compound’s lipophilicity makes it suitable for organic synthesis, whereas sodium starch glycolate’s hydrophilicity aids drug delivery .

Research Findings and Data Tables

Table 1: Catalytic Influence on Ester Formation in Wood Fractionation

| Catalyst | Dominant Ester | Yield (%) |

|---|---|---|

| None (250°C in ethanol) | This compound | 55 |

| La₂O₃/ZrO₂ | Ethyl lactate | 40 |

| Cu-based | Phenolic compounds | 50 |

Table 2: Metabolic Half-Lives in Rats and Dogs

| Compound | Half-Life (Rats) | Half-Life (Dogs) |

|---|---|---|

| Ethylene glycol | 1.7 hr | 3.4 hr |

| Glycolic acid | 4–6 hr | 4–6 hr |

生物活性

Ethyl glycolate, also known as ethyl 2-hydroxyacetate, is an organic compound with the formula CHO. It is a colorless liquid with a pleasant odor, primarily used as a solvent in various industrial applications. Recent studies have begun to explore its biological activity, particularly in relation to metabolic processes and potential toxicity.

- Molecular Formula : CHO

- Molecular Weight : 104.1 g/mol

- Solubility : Soluble in water and organic solvents

Metabolic Pathways

This compound is metabolized in the body to glycolate, which plays a significant role in various biochemical pathways. Research indicates that glycolate can be produced from ethylene glycol through enzymatic processes involving glycolaldehyde dehydrogenase and glycolate oxidase in organisms like Escherichia coli . This metabolic pathway is critical as glycolate is implicated in several toxicological effects associated with ethylene glycol exposure.

Toxicity and Health Implications

Ethylene glycol and its metabolites, including glycolate, are known for their toxicity. A systematic review highlighted that serum glycolate concentration can predict the severity of ethylene glycol poisoning, correlating with acute kidney injury (AKI) and mortality rates . The study found that a median glycolate concentration of 11.2 mmol/L was associated with significant clinical outcomes; concentrations above 12.9 mmol/L were strongly predictive of AKI .

Case Study 1: Ethylene Glycol Intoxication

A notable case involved a 57-year-old male who ingested a lethal dose of ethylene glycol, leading to severe metabolic acidosis and subsequent renal failure. The patient exhibited high serum levels (2,550 mg/L), significantly exceeding toxic thresholds. Treatment with ethanol was initiated to inhibit the metabolism of ethylene glycol into its toxic metabolites, demonstrating the critical role of metabolic pathways in managing poisoning cases .

Case Study 2: Prognostic Value of Glycolate Concentration

Another study systematically reviewed the prognostic value of serum glycolate levels in patients exposed to ethylene glycol. It established that lower glycolate concentrations were associated with better outcomes, while higher levels correlated with increased risk of mortality and AKI . This underscores the importance of monitoring glycolate as a biomarker in clinical settings.

Data Table: Glycolate Concentration and Clinical Outcomes

| Glycolate Concentration (mmol/L) | Clinical Outcome | Percentage (%) |

|---|---|---|

| < 8 | Unlikely mortality | 93 |

| 8 - 12.9 | Moderate risk of AKI | 49 |

| > 12.9 | High risk of AKI and mortality | 13 |

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing ethyl glycolate via hydrogenation, and how do reaction parameters influence yield?

- Methodological Answer : this compound synthesis via catalytic hydrogenation requires precise optimization of mole ratios (H₂:substrate ~40:1), temperature (~210°C), pressure (~3.5 MPa), and space velocity (~0.4 h⁻¹) to achieve >90% conversion and >80% selectivity. CuCr catalysts are effective due to their H₂ adsorption capacity, as shown in fixed-bed reactor studies . Contrastingly, Ag-Mn nanocatalysts enable selective hydrogenation of diethyl oxalate to this compound at lower temperatures (e.g., 236°C), with selectivity controlled by H₂ chemisorption properties . Experimental validation should include XRD for catalyst activity assessment and parametric sensitivity analysis to resolve discrepancies in optimal conditions across studies.

Q. How can this compound be accurately quantified in biological matrices like urine, and what extraction challenges exist?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., MTBSTFA) is the gold standard. Key steps include:

- Sample Prep : Centrifugation at 14,000 rpm (4°C), dual extraction with ethyl acetate, and NaCl addition to enhance recovery .

- Derivatization : 80 µL MTBSTFA at 80°C for 30 minutes to improve volatility.

- Detection : SIM mode for ions m/z 247 (glycolate) and m/z 261 (oxalate), with 10% correction for isotopic overlap. Challenges include low recovery (91% for glycolate) due to polarity; tetrahydrofuran (THF) improves extraction efficiency for polar analytes .

Q. What role does this compound play in pharmaceutical formulations, particularly in controlled-release systems?

- Methodological Answer : this compound derivatives, such as ethyl cellulose, are used in pH-independent pulsatile drug delivery. Layered formulations combine:

- Active Layer : Drug-loaded core.

- Swelling Layer : Sodium starch glycolate or superdisintegrants.

- Coating : Ethyl cellulose modified with polyvinyl alcohol/PEG to modulate permeability . Experimental design should use mixture models (e.g., simplex centroid design) to optimize disintegrant ratios and dissolution profiles .

Advanced Research Questions

Q. How do nanocatalyst modifications (e.g., Ag-Mn, Zr-doped Cu/SiO₂) influence selectivity and stability in this compound synthesis?

- Methodological Answer :

- Ag-Mn Nanocatalysts : Atom-economy design enhances selectivity for this compound over acetaldehyde diethyl acetal. H₂ adsorption peaks at 236°C correlate with selective hydrogenation pathways, validated via TPD and XRD .

- Zr-Doped Cu/SiO₂ : ZrO₂ increases catalyst stability and activity by reducing Cu sintering. Optimal Zr loading (5–10 wt%) improves dimethyl oxalate conversion to mthis compound (precursor to this compound) by 20–30% . Contrasting studies recommend in situ DRIFTS to resolve mechanistic differences in H₂ activation.

Q. Can enzymatic or biomass-derived pathways replace traditional synthesis methods for sustainable this compound production?

- Methodological Answer : Biomass conversion using cellulose-derived feedstocks offers a green alternative. Key steps include:

- Oxidative Cleavage : Cellulose to glyoxylic acid.

- Esterification : Glyoxylic acid with ethanol under acid catalysis.

- Challenges : Impurity removal (e.g., oxalate byproducts) via fractional distillation. Enzymatic polycondensation of this compound with ω-pentadecalactone yields biodegradable copolymers (Tm ~90°C), validated via DSC and GPC . Pilot-scale studies highlight reactor fouling as a limitation, requiring continuous flow systems .

Q. What advanced biosensing strategies exist for real-time glycolate detection, and how do they compare to GC-MS?

- Methodological Answer : In vitro transcription (IVT)-based biosensors using GlcR transcription factors detect glycolate in 10 µM–20 mM ranges. Key steps:

- Sample Prep : Direct addition to microtiter plates with cell-free lysates.

- Detection : Fluorescence readout (16 h incubation) standardized to µM fluorescein equivalents.

- Limitations : Cross-reactivity with DL-lactate (10% signal at 100 mM) necessitates orthogonal validation via LC-MS . Comparative studies show IVT offers faster throughput but lower precision (CV >5%) than GC-MS (CV <1.5%) .

Q. Data Contradictions and Resolution

- Catalyst Efficiency : CuCr catalysts achieve higher conversion (~94%) but require harsh conditions (210°C, 3.5 MPa) , whereas Ag-Mn nanocatalysts operate at lower temperatures (236°C) but with unquantified long-term stability . Researchers should conduct accelerated aging tests under industrial conditions.

- Extraction Recovery : Ethyl acetate recovers 91% glycolate in urine , but THF improves polar analyte recovery by 20% . Method selection should prioritize matrix complexity (e.g., urine vs. synthetic mixtures).

特性

IUPAC Name |

ethyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANNOFHADGWOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060772 | |

| Record name | Acetic acid, hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | Ethyl glycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-50-7 | |

| Record name | Ethyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl glycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl glycollate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C306E91WFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。